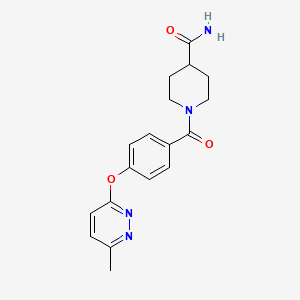
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C19H21N3O4 with a molecular weight of 355.4 g/mol. The structure includes a piperidine ring, a benzoyl group, and a pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1797755-83-9 |
The primary mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors related to various biological pathways. Notably, it has shown significant activity against Mycobacterium tuberculosis H37Ra , indicating potential as an anti-tubercular agent. The compound inhibits the growth and proliferation of this bacterium with an IC50 ranging from 1.35 to 2.18 μM.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : It has demonstrated efficacy against various strains of bacteria, particularly Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell processes, leading to cell death.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- The compound was tested against different bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
- In vitro assays revealed that the compound effectively modulates cellular signaling pathways involved in inflammation and immune response.
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic potential of the compound in treating infections caused by Mycobacterium tuberculosis.
- Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1-(4-(6-Methylpyridazin-3-yl)oxy)piperidine | 1.35 - 2.18 | Anti-tubercular |
| N-benzyl-3-(6-methylpyridazin-3-yloxy)piperidine | 2.0 - 3.0 | Antimicrobial |
| 2-methyl-6-(4-(6-methylpyridazin-3-yloxy)piperidine | 0.5 - 1.0 | Anti-inflammatory |
特性
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUTPIQYGYMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













